Glucocorticoid Receptor Binding Affinity: 6beta-Hydroxybudesonide vs. Budesonide and Dexamethasone
The glucocorticoid receptor (GR) binding affinity of 6beta-hydroxybudesonide is markedly lower than that of its parent compound, budesonide, and the reference glucocorticoid dexamethasone. In competitive binding assays using rat skeletal muscle cytosol, 6beta-hydroxybudesonide exhibited only 3% of the affinity of dexamethasone, while the parent drug budesonide demonstrated approximately 14-fold higher affinity than dexamethasone [1]. A separate in vitro study further quantified that the two major budesonide metabolites (6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone) possess less than 1% of the receptor affinity of budesonide .
| Evidence Dimension | Glucocorticoid receptor binding affinity relative to dexamethasone |
|---|---|
| Target Compound Data | 3% of dexamethasone affinity |
| Comparator Or Baseline | Budesonide: ~1400% of dexamethasone affinity; Dexamethasone: 100% (reference) |
| Quantified Difference | 6beta-hydroxybudesonide exhibits approximately 467-fold lower affinity than budesonide |
| Conditions | Rat skeletal muscle cytosol, competitive radioligand binding assay |
Why This Matters
For analytical laboratories, this near-complete loss of receptor binding confirms that 6beta-hydroxybudesonide serves as an ideal internal standard or metabolite marker without confounding pharmacodynamic measurements.
- [1] Dahlberg E, et al. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16α-acetal-substituted, 17α-acetal-substituted glucocorticoids. Drug Metab Dispos. 1984. View Source
